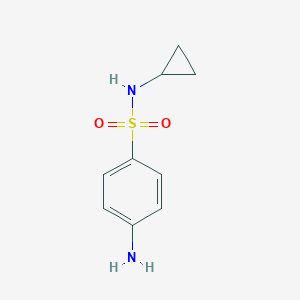

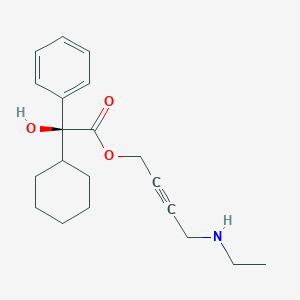

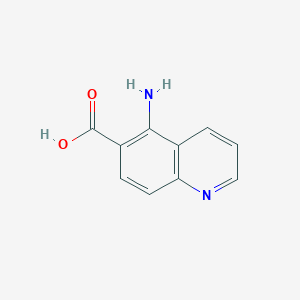

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis techniques for compounds related to "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" often involve the manipulation of carbon-fluorine bonds. A notable method involves the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes (Kunugi et al., 1993). Another method includes the electrosynthesis of poly(paraphenylene) from p-fluoroanisole in acetonitrile, resulting in oligomers and polymers through the coupling reactions of cation radicals intermediates (Bergaoui et al., 2006).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including derivatives similar to "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile," can be intricately analyzed through various spectroscopic techniques. Studies such as those by Hashimoto et al. (2018) on fluorinated cycloparaphenylenes reveal insights into the effects of fluorine atoms on molecular structures, determined by single-crystal X-ray analysis and supported by photo- and electrochemical analyses (Hashimoto et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" and related compounds exhibit unique behaviors in various conditions. For instance, the electrosynthesis process of p-fluoroanisole leads to the formation of photoluminescent polymers, highlighting the significant chemical reactions these molecules undergo (Bergaoui et al., 2006).

Physical Properties Analysis

The physical properties of compounds related to "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" have been a subject of study, particularly in the context of their stability, solubility, and photoluminescence. The research by Bergaoui et al. (2006) provides a comprehensive analysis of the electropolymerization process and the resulting polymers' physical properties, including their photoluminescent characteristics (Bergaoui et al., 2006).

Chemical Properties Analysis

The chemical properties of "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" derivatives, such as their reactivity and potential for forming various compounds through reactions like electrosynthesis, are critical. Studies highlight the versatility of these molecules in synthesizing polymers and their applications in creating materials with desired chemical properties (Bergaoui et al., 2006).

Applications De Recherche Scientifique

Polymer Synthesis and Applications

Polymers derived from 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile exhibit remarkable thermal stability, solubility in common organic solvents, and are useful in creating light-emitting devices due to their favorable electronic properties (Taranekar et al., 2006). Such polymers have been synthesized using Knoevenagel condensation polymerization reactions, leading to a variety of absorption and emission maxima, showcasing their potential in electroluminescence and lifetime properties.

Optoelectronics and Light-Emitting Devices

The modification of phenylene derivatives to create alternating polyfluorene copolymers demonstrates their application in light-emitting diodes (LEDs). The structural and electronic adjustments in the backbone of these polymers allow for a wide range of electroluminescent properties, making them suitable for use in high-performance LEDs (Taranekar et al., 2006).

Analytical Chemistry and Sensor Development

Compounds related to 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile have been explored for the detection of cyanide ions. A benzothiazole appended derivative was synthesized and demonstrated high selectivity and sensitivity towards CN− ions, showing potential for environmental monitoring and safety applications (Jothi et al., 2022).

Charge Transport and Electronic Properties

The introduction of fluoro substituents in phenylene-based compounds significantly affects their charge transport properties, as demonstrated in the synthesis and characterization of naphthalene diimide derivatives. These modifications can lead to materials that exhibit n-channel or ambipolar transistor behavior, highlighting the importance of molecular design in electronic applications (Zhang et al., 2014).

Advanced Materials Development

Research into poly(arylene ether)s containing pendant sulfonic acid groups for proton exchange membranes in fuel cells showcases the versatility of fluoroaromatic compounds in creating materials with high ion exchange capacities and proton conductivities. These materials compare favorably to existing standards like Nafion, demonstrating their potential in energy technologies (Kim et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

2-[3-(cyanomethyl)-2-fluorophenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-8(4-6-12)2-1-3-9(10)5-7-13/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBROZINNOMDLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CC#N)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371085 |

Source

|

| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

CAS RN |

175136-84-2 |

Source

|

| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)

![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)

![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)